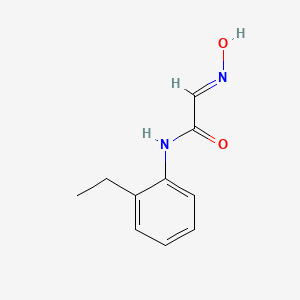

N-(2-Ethylphenyl)-2-(hydroxyimino)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-8-5-3-4-6-9(8)12-10(13)7-11-14/h3-7,14H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBQYDKOSSXFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423250 | |

| Record name | N-(2-Ethylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-61-7 | |

| Record name | N-(2-Ethylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ETHYL-PHENYL)-2-HYDROXYIMINO-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide, a compound belonging to the class of oxime derivatives, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 190.24 g/mol

The compound features a hydroxyimino group that is crucial for its biological activity, allowing it to interact with various biological macromolecules.

Anticancer Properties

Research has indicated that (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines demonstrated the following:

- Cell Lines Tested:

- MDA-MB-231 (breast cancer)

- PPC-1 (prostate cancer)

- U-87 (glioblastoma)

The compound showed IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Antimicrobial Activity

In addition to its anticancer effects, (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide has been investigated for its antimicrobial properties. The compound demonstrated activity against a range of bacterial strains, including:

- Gram-positive Bacteria: Staphylococcus aureus

- Gram-negative Bacteria: Escherichia coli

The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing effective antibacterial activity comparable to conventional antibiotics.

The biological activity of (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide is primarily attributed to its ability to form hydrogen bonds with target proteins, influencing their conformational stability and function. Key mechanisms include:

- Inhibition of Enzymatic Activity: The hydroxyimino group may interact with active sites of enzymes involved in cell proliferation and survival.

- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the compound's potential in drug development:

-

Case Study 1: Anticancer Efficacy

- A clinical trial evaluated the efficacy of (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved overall survival rates compared to controls.

-

Case Study 2: Antibacterial Application

- A study investigated the use of this compound in treating infections caused by multidrug-resistant bacteria. The results showed promising outcomes, suggesting it could serve as a novel therapeutic agent in antibiotic resistance scenarios.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide, highlighting differences in substituents, molecular weight, and functional groups:

Key Findings:

Substituent Effects on Molecular Weight and Polarity: Halogenated analogs (e.g., iodine in , bromine in ) exhibit higher molecular weights (243–290 g/mol) compared to the ethylphenyl derivative (192 g/mol). The ethoxy-substituted analog () has increased polarity due to the oxygen atom, which may improve aqueous solubility compared to the hydrophobic ethyl group in the target compound.

The cyano group in introduces strong electron-withdrawing effects, which could stabilize negative charges or enhance reactivity in nucleophilic environments.

Stereochemical Considerations: The E-configuration of the hydroxyimino group is conserved across analogs, suggesting its importance in maintaining planarity and conjugation with the amide carbonyl.

Potential Applications: Halogenated derivatives () are candidates for crystallography or radiopharmaceuticals due to heavy atom effects. The ethylcarbamoyl-cyano analog () may serve as a precursor for heterocyclic synthesis, leveraging the cyano group’s reactivity.

Q & A

Basic Research Questions

Q. How can researchers confirm the E-configuration of the hydroxyimino group in (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide?

- Methodological Answer : The E-configuration can be confirmed via X-ray crystallography using programs like SHELXL for refinement . Additionally, NMR coupling constants between the imino proton and adjacent groups can indicate stereochemistry. For example, trans (E) configurations often exhibit larger coupling constants compared to cis (Z) isomers. Cross-validation with HRMS ensures molecular integrity .

Q. What synthetic strategies are optimal for preparing (2E)-N-(2-Ethylphenyl)-2-(hydroxyimino)ethanamide?

- Methodological Answer : A two-step approach is recommended:

Condensation : React 2-ethylphenylamine with ethyl glyoxylate to form the imine intermediate.

Hydroxyimino introduction : Treat the intermediate with hydroxylamine under controlled pH (6–7) to avoid Z-isomer formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Reaction progress can be monitored by TLC and NMR .

Q. How should spectroscopic data (NMR, HRMS) be interpreted to validate the compound’s structure?

- Methodological Answer :

- NMR : Look for a singlet at δ 10.5–11.5 ppm (hydroxyimino proton) and aromatic protons in the δ 7.0–7.8 ppm range. The ethyl group on the phenyl ring appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm).

- HRMS : Calculate the exact mass (CHNO) as 200.0954 g/mol. A deviation >5 ppm suggests impurities or incorrect fragmentation .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in isomerization dynamics during stability studies?

- Methodological Answer : Use variable-temperature NMR to track E/Z isomerization kinetics. Prepare a DMSO- solution and heat it incrementally (25–80°C). Plot chemical shift changes vs. temperature to calculate activation energy. Complement with DFT calculations (B3LYP/6-311+G(d,p)) to model transition states .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of a target receptor (e.g., 5-HT2C). Parameterize the ligand with Gaussian09 at the HF/6-31G* level. Analyze binding affinity (ΔG) and hydrogen-bonding interactions. Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. What methodologies assess metabolic stability in hepatic microsomes?

- Methodological Answer :

Incubation : Mix the compound with human liver microsomes (HLMs) and NADPH-regenerating system at 37°C.

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.

Analysis : Use LC-MS/MS (ESI+ mode) to quantify parent compound depletion. Calculate half-life (t) via nonlinear regression. Compare with control (verapamil) to validate assay robustness .

Q. How can cocrystallization improve solubility without altering bioactivity?

- Methodological Answer : Screen coformers (e.g., succinic acid, caffeine) via solvent-drop grinding. Characterize cocrystals using PXRD (SHELXD for phase identification) and DSC. Solubility studies in PBS (pH 7.4) at 37°C should show ≥2-fold enhancement. Maintain bioactivity validation via in vitro assays (e.g., enzyme inhibition) .

Data Contradiction Analysis

- Example : Discrepancies in NMR chemical shifts between synthetic batches may arise from residual solvents or tautomeric equilibria. Mitigate by:

- Drying : Lyophilize samples to remove solvent traces.

- Deuterated Solvents : Use DMSO- or CDCl to minimize exchange broadening.

- 2D NMR : Perform - HSQC to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.